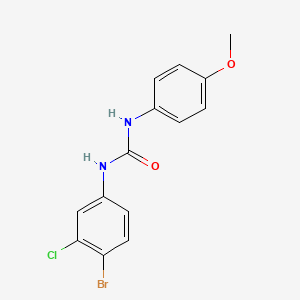
(3-bromo-4-methoxybenzyl)(2-phenylethyl)amine
説明
Synthesis Analysis
The synthesis of related compounds often involves the formation of Schiff bases, reductive amination, or condensation reactions with specific halides and amines. For instance, compounds with similar structures have been synthesized by reacting aldehydes with amines or by employing ortho 3-methoxy groups on amine phenol ligands to produce complex lanthanide ions (Liu et al., 1993).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using X-ray crystallography, revealing intricate details about their geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonds, which significantly influence their stability and reactivity (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Compounds of this nature often participate in various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms, and can undergo oxidation or reduction depending on the surrounding chemical environment. The presence of a methoxy group can influence the electron density on the aromatic ring, affecting its reactivity (Genç et al., 2013).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are pivotal in understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and the nature of functional groups present on the compound (He et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for predicting the compound's behavior in chemical syntheses and its potential applications. The electron-donating methoxy group and the electron-withdrawing bromo group can influence these properties significantly (Aquino et al., 2015).
科学的研究の応用
Studies on Heterocyclic Compounds Synthesis
Kametani et al. (1971) investigated the photolytic intramolecular cyclisation of derivatives related to (3-bromo-4-methoxybenzyl)(2-phenylethyl)amine, demonstrating the synthesis of heterocyclic compounds. This research contributes to the understanding of how structural modifications can influence the cyclisation process, potentially leading to new synthetic pathways for heterocyclic compounds (Kametani, T., Kohno, T., Shibuya, S., & Fukumoto, K., 1971).
Excited-state Intermolecular Proton Transfer
Qin et al. (2019) explored the properties of excited-state intermolecular proton transfer reactions in organic chromophores containing benzidine fragments. Although the study did not directly involve this compound, it provided insights into the excited-state dynamics of similar compounds, which could be relevant for designing photoactive materials and understanding their photophysical behaviors (Qin, X.-Q., et al., 2019).
Analysis of Psychoactive Analogs
Abiedalla et al. (2021) conducted a study on methylenedioxyphenylalkylamine analogs of the psychoactive 25X-NBOMe drugs, focusing on their GC-EI-MS and vapor phase GC–IR properties. This research is significant for forensic chemistry, providing valuable data for the differentiation of novel psychoactive substances. The findings have implications for the detection and analysis of substances structurally related to this compound in forensic contexts (Abiedalla, Y., Almalki, A. J., Deruiter, J., & Clark, C., 2021).
Radical Cyclisation in Alkaloid Synthesis
Rosa et al. (1997) explored the radical cyclisation of N-(2-bromo-4,5-dimethoxybenzyl)-N-(2′-β-hydroxyethylphenyl)amine, leading to the synthesis of assoanine and other amaryllidacaea alkaloids. This work demonstrates the utility of radical cyclisation in the synthesis of complex natural products and could inspire new synthetic routes for compounds with medicinal relevance (Rosa, A. M., et al., 1997).
特性
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-8-7-14(11-15(16)17)12-18-10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISJRLLHMFHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)
![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)
![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)
![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)